1-Mesitylethane-1,2-diol
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Overview
Description
Diols, such as ethane-1,2-diol (also known as ethylene glycol), are often used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . They are typically colorless, odorless, and viscous liquids .
Synthesis Analysis
Diols can be synthesized through various methods. For instance, one method involves the reaction of alkene with peroxycarboxylic acid . Another method is the pinacol coupling reaction, which involves the reductive homo-coupling of a carbonyl compound to produce a symmetrically substituted 1,2-diol .Molecular Structure Analysis
The molecular structure of diols involves two hydroxyl groups (-OH) attached to different carbon atoms within the molecule . The exact structure can vary depending on the specific diol.Chemical Reactions Analysis
Diols can undergo a variety of chemical reactions. For example, they can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . They can also be oxidized to produce oxacyclopropane rings .Physical and Chemical Properties Analysis
Diols typically have a clear, colorless appearance and are often viscous liquids . They are soluble in water and many organic solvents .Scientific Research Applications
Electrochemical Synthesis
Research by Shtelman and Becker (2011) described a novel electrochemical synthetic method for the preparation of compounds similar to 1-Mesitylethane-1,2-diol. This method involved the oxidation of α-silylacetic acids at Pt anodes, known as Kolbe electrolysis, offering an alternative to traditional methods using noble metal reagents or catalysts (Shtelman & Becker, 2011).
Conformational Analysis
Baxter, Mislow, and Blount (1980) conducted a conformational analysis of 1,1,2,2-tetraaryl-disilanes, which are structurally similar to this compound. This study involved empirical force field calculations, X-ray diffraction, and NMR to understand the static stereochemistry of these compounds (Baxter, Mislow, & Blount, 1980).
Microbial Production of Diols
Zeng and Sabra (2011) reviewed the microbial production of diols, which include compounds like this compound. They discussed the engineering of production strains and optimization of fermentation processes, highlighting the role of these diols as platform green chemicals (Zeng & Sabra, 2011).
Synthesis of Anti-Vicinal Diboronates
Kuang, Mai, Yang, and Song (2019) explored the synthesis of anti-vicinal diboronates from diarylethynes, a process potentially applicable to derivatives of this compound. Their study provided a pathway for obtaining vicinal diols and developed a new deuteriation technique, contributing to the field of diol chemistry (Kuang, Mai, Yang, & Song, 2019).
Selective Oxidation and Catalysis
Biella, Prati, and Rossi (2003) investigated the selective oxidation of phenylethane-1,2-diol, structurally similar to this compound, to mandelic acid using a gold catalyst. This study provides insights into the catalytic processes relevant to similar diols (Biella, Prati, & Rossi, 2003).
Enantioselective Reactions
Tian, Chen, Leng, and Liu (2021) reported on the palladium-catalyzed enantioselective diacetoxylation of terminal alkenes, which is relevant for the synthesis of optically pure 1,2-diols like this compound. This method provides efficient access to various synthetically useful chiral 1,2-diols (Tian, Chen, Leng, & Liu, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHICCPIVYTCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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